molecular formula C6H6ClF3N2O2S B3003461 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride CAS No. 1955505-50-6

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride

Cat. No.: B3003461
CAS No.: 1955505-50-6
M. Wt: 262.63
InChI Key: SZFJGLNDZQKYMX-UHFFFAOYSA-N
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Description

“2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride” is a chemical compound. It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been reported in the literature . The synthesis typically involves the reaction of aminopyrazole compounds with α, β -unsaturated aldehydes or carboxyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H6ClF3N2O3S . It contains a pyrazole ring substituted with a trifluoromethyl group and an ethanesulfonyl chloride group .

Future Directions

The future directions for the study and application of “2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride” and similar compounds could include further exploration of their pharmacological effects and potential uses in medicinal chemistry . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c7-15(13,14)2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJGLNDZQKYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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